molecular formula C11H21N3 B13636846 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13636846
M. Wt: 195.30 g/mol
InChI Key: KZTFXATYWAIQLA-UHFFFAOYSA-N
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Description

3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a sec-butyl group at position 3, a methyl group at position 1, and a propyl group at position 4, making it a unique and structurally interesting molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 3-(sec-butyl)-1-methyl-4-propyl-1,3-diketone with hydrazine hydrate under reflux conditions can yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Sec-butyl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
  • 3-(Sec-butyl)-1-methyl-4-isopropyl-1h-pyrazol-5-amine
  • 3-(Sec-butyl)-1-methyl-4-butyl-1h-pyrazol-5-amine

Uniqueness

3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl, methyl, and propyl groups at specific positions on the pyrazole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-butan-2-yl-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-7-9-10(8(3)6-2)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3

InChI Key

KZTFXATYWAIQLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)CC)C)N

Origin of Product

United States

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